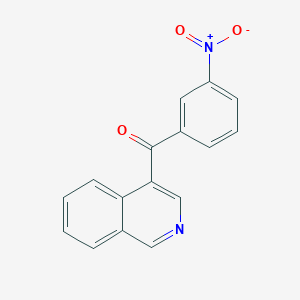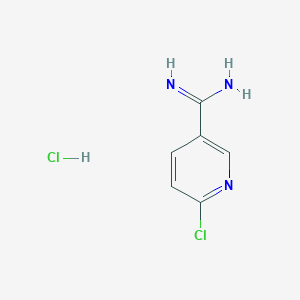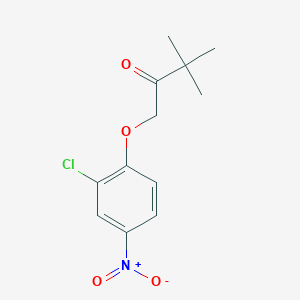
1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one
Vue d'ensemble
Description
The compound “(2-CHLORO-4-NITROPHENOXY)ACETIC ACID” has a similar structure . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is "2-[(2-chloro-4-nitrophenoxy)methyl]oxirane" .
Chemical Reactions Analysis
There’s a study that discusses the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium . This might provide some insights into the potential chemical reactions involving similar compounds.
Applications De Recherche Scientifique
Environmental Degradation and Bioremediation
Chloronitrophenols (CNPs) like 2-chloro-4-nitrophenol are recognized as persistent environmental pollutants due to their widespread use and toxic nature. The degradation and bioremediation of CNPs have been a significant area of study. For instance, the degradation of 2-chloro-4-nitrophenol through advanced oxidation processes and bacterial degradation pathways has been explored. Studies have identified bacteria capable of degrading CNPs, shedding light on the genetic and biochemical mechanisms underlying microbial degradation pathways (Arora et al., 2017). These findings contribute to understanding how similar compounds might be broken down in the environment or utilized in bioremediation efforts.
Photocatalytic Mineralization
Research into the photocatalytic mineralization of chlorophenols and nitrophenols under sunlight has shown promising results for environmental cleanup. The use of α-Bi2O3 for the degradation of pollutants like 2-chlorophenol and 2-nitrophenol under natural sunlight demonstrates the potential for employing similar catalytic processes to break down complex organic pollutants, including those related to 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one (Hameed et al., 2015).
Molecular and Biochemical Characterization of Degradation Pathways
The detailed study of bacterial strains that degrade chloro-nitrophenol compounds has led to the identification of specific genes and enzymes responsible for these processes. For instance, Cupriavidus sp. CNP-8 has been shown to utilize 2-chloro-5-nitrophenol, revealing insights into the molecular mechanisms of degradation pathways that could be relevant to understanding how similar compounds are broken down (Min et al., 2019).
Advanced Oxidation Processes for Degradation
The efficacy of various advanced oxidation processes (AOPs) in degrading chloro-nitrophenols highlights the potential for chemical treatments to mitigate the environmental impact of such pollutants. Studies comparing the performance of different AOPs provide insights into the most effective methods for degrading complex organic compounds, offering pathways for the potential treatment of compounds like 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one (Saritha et al., 2007).
Propriétés
IUPAC Name |
1-(2-chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVHKPUKRFGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



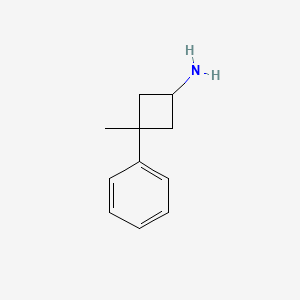
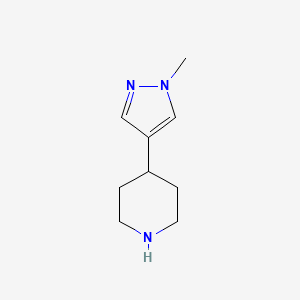
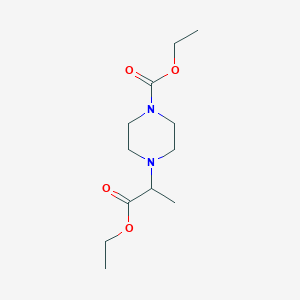
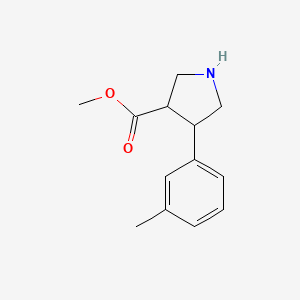
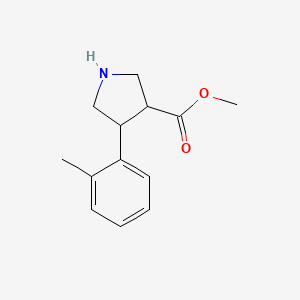
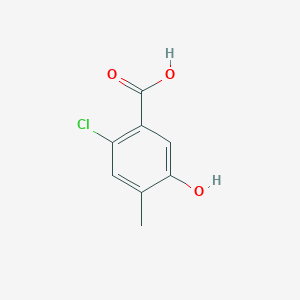
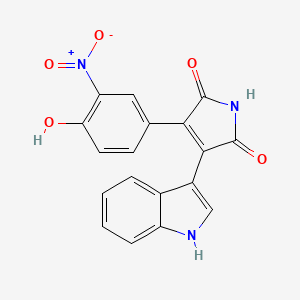
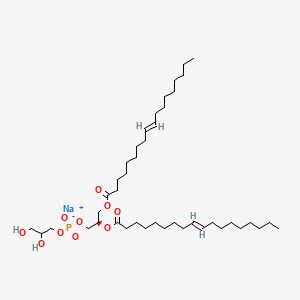
![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
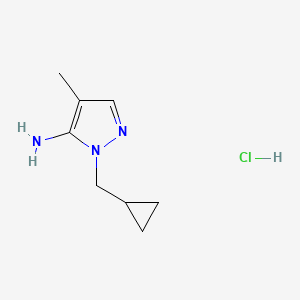
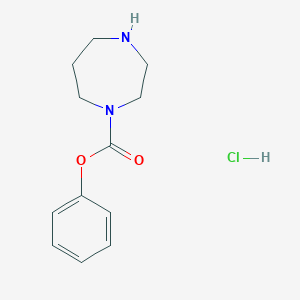
![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)
